MRK-016
Description
MRK-016 (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine) is a functionally selective inverse agonist of the GABAA receptor α5 subunit. It exhibits high affinity for α5-containing GABAA receptors (Ki = 1.4 nM) with minimal activity at α1, α2, α3, α4, and α6 subtypes . Preclinically, this compound demonstrated rapid antidepressant-like effects in rodent models, including the forced swim test (FST), tail suspension test (TST), and chronic stress paradigms, while enhancing synaptic plasticity and cortical gamma oscillations—mechanisms shared with ketamine . Unlike traditional antidepressants, this compound avoids psychotomimetic, locomotor, or cognitive side effects associated with NMDA receptor antagonists like ketamine . However, its clinical development was halted due to poor tolerability in elderly subjects and variable pharmacokinetics (half-life: ~3.5 hours in humans) .
Properties
IUPAC Name |
3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYOGCIDRANAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426080 | |
| Record name | MRK 016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342652-67-9, 783331-24-8 | |
| Record name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342652-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MRK-016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342652679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRK 016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRK-016 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXZ4DVJ9MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRK-016 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required purity standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Key Synthetic Pathway
The synthesis of MRK-016 involves multi-step heterocyclic chemistry, focusing on constructing its pyrazolo[1,5-d] triazine core and functionalizing substituents.
Reaction Sequence
Critical Reaction Details :
-
Step 2 : The deprotected intermediate reacts with 5-chloromethyl-1-methyl-1H-1,2,4-triazole via nucleophilic substitution, forming the methoxy bridge critical for α5-subtype selectivity .
-
Step 3 : Cyclization reactions assemble the pyrazolo[1,5-d] triazine scaffold, though specific conditions (e.g., catalysts, solvents) are not disclosed in available literature .
Structural Modifications and SAR
This compound’s activity depends on:
-
Pyrazolotriazine core : Essential for binding to the benzodiazepine site of GABA<sub>A</sub> receptors .
-
Isoxazole substituent : The 5-methylisoxazol-3-yl group at position 7 enhances α5-subtype affinity (K<sub>i</sub> = 1.4 nM) .
-
Triazolemethoxy group : The 1-methyl-1H-1,2,4-triazol-5-ylmethoxy moiety at position 2 confers inverse agonist efficacy .
Comparative Efficacy :
| Parameter | This compound | α5IA (Reference) |
|---|---|---|
| α5-subtype inverse agonism | +++ | ++ |
| Hippocampal LTP increase | 2× | 1× |
| Plasma EC<sub>50</sub> (rat) | 15 ng/mL | 21 ng/mL |
| Data from |
Reaction Challenges and Optimization
-
Short half-life in preclinical species : this compound exhibits rapid clearance in rats, dogs, and monkeys (t<sub>1/2</sub> = 0.3–0.5 h) . Human trials showed prolonged half-life (~3.5 h), attributed to slower hepatic metabolism .
-
Synthetic yield : No explicit yield data is published, but the use of high-purity intermediates (≥98%) suggests optimized coupling and purification steps .
Mechanistic Insights
-
Receptor binding : this compound’s triazolymethoxy group interacts with hydrophobic pockets in the α5-subunit, displacing water molecules to stabilize the inverse agonist conformation .
-
Catalytic intermediates : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are implied in related analogs but not explicitly documented for this compound .
Analytical Characterization
Scientific Research Applications
Cognitive Enhancement
MRK-016 has demonstrated significant cognitive-enhancing properties in various preclinical studies. Its selective action on the GABAA α5 receptor subtype is linked to improved memory and learning capabilities.
Key Findings:
- Morris Water Maze Test: In rats, this compound improved performance in hippocampal-dependent tasks, specifically in the delayed matching-to-position version of the Morris water maze, indicating enhanced spatial learning and memory consolidation .
- Long-Term Potentiation (LTP): Administration of this compound increased LTP in mouse hippocampal slices, suggesting its role in synaptic plasticity, which is crucial for learning and memory processes .
Antidepressant-Like Effects
Research has indicated that this compound may exhibit rapid antidepressant-like effects similar to those observed with ketamine but with fewer side effects.
Study Insights:
- Forced Swim Test (FST): In male mice, this compound produced an antidepressant-like response without impairing motor function or inducing anxiety-like behaviors .
- Mechanism: The antidepressant effects are hypothesized to arise from increased coherent neuronal activity via AMPA receptor (AMPAR) modulation, providing a potential therapeutic avenue for depression treatment .
Neuroprotection Against Cognitive Decline
This compound has shown promise in protecting against cognitive deficits induced by inflammatory processes associated with conditions like Alzheimer's disease.
Research Highlights:
- LPS-Induced Cognitive Impairment: In studies involving lipopolysaccharide (LPS) administration to induce cognitive deficits, this compound effectively restored learning and memory functions despite elevated levels of amyloid-beta (Aβ) in the hippocampus. This effect was linked to increased brain-derived neurotrophic factor (BDNF) expression, crucial for neuronal survival and function .
- Contextual Fear Conditioning: Post-training treatment with this compound helped recover behavioral expression of fear in LPS-treated animals, indicating its protective role against neuroinflammation-induced cognitive decline .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound reveals important insights into its potential clinical applications:
| Species | Half-Life | Maximal Tolerated Dose | Receptor Occupancy |
|---|---|---|---|
| Rat | 0.3 - 0.5 h | 5 mg | ~75% |
| Dog | 0.3 - 0.5 h | Not specified | Not specified |
| Rhesus Monkey | 0.3 - 0.5 h | Not specified | Not specified |
| Human | ~3.5 h | 0.5 mg | Variable |
This compound is well-tolerated in young males but shows variable tolerance in elderly subjects, which raises considerations for its clinical use .
Mechanism of Action
MRK-016 exerts its effects by selectively binding to the gamma-aminobutyric acid type A receptor containing the alpha 5 subunit. This binding results in negative allosteric modulation, which decreases the receptor’s activity. The compound’s mechanism of action involves modulation of inhibitory neurotransmission, leading to changes in synaptic plasticity and neuronal signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of MRK-016 against key analogs and mechanistic counterparts:
| Compound | Mechanism | Key Efficacy | Side Effects | Development Status |
|---|---|---|---|---|
| This compound | α5-GABAA inverse agonist | Rapid antidepressant-like effects; cognitive enhancement; AMPAR potentiation | Poor tolerability in elderly | Discontinued (Phase I) |
| L-655,708 | α5-GABAA negative modulator | Reversed stress-induced anhedonia; AMPAR upregulation | Inconsistent AD effects in models | Preclinical research |
| Ketamine | NMDA receptor antagonist | Rapid-acting antidepressant; synaptic plasticity | Psychotomimetic effects; cognitive impairment | Approved (for TRD) |
| α5IA-II | α5-GABAA inverse agonist | Improved oral bioavailability; cognitive enhancement | Pro-convulsant effects | Discontinued (preclinical) |
Mechanistic and Functional Comparisons
2.1.1 this compound vs. L-655,708
Both compounds are α5-GABAA negative allosteric modulators (NAMs) that enhance glutamatergic signaling via AMPA receptor (AMPAR) potentiation. This compound increased long-term potentiation (LTP) in hippocampal slices more robustly than L-655,708 . While this compound consistently reversed anhedonia and immobility in chronic stress models (e.g., chronic social defeat stress), L-655,708 showed variable efficacy, failing to produce antidepressant-like effects in certain paradigms . Both agents lack ketamine-like side effects, but this compound uniquely upregulated hippocampal BDNF expression, linking it to neuroprotective outcomes .
2.1.2 this compound vs. Ketamine this compound mirrors ketamine’s rapid antidepressant mechanisms, including AMPAR activation and gamma oscillation coherence, but diverges in receptor targeting. Unlike ketamine’s NMDA receptor blockade, this compound’s α5-GABAA inhibition restricts its action to cortical and hippocampal regions, avoiding psychotomimetic effects (e.g., hallucinations, hyperlocomotion) .
2.1.3 this compound vs. α5IA-II α5IA-II, a structurally distinct α5 inverse agonist, improved oral bioavailability but exhibited pro-convulsant activity, limiting its utility . Both compounds enhanced cognition in Morris water maze tasks, but this compound’s superior tolerability profile (aside from age-related issues) positioned it as a safer candidate .
Critical Findings and Limitations
This compound’s α5 subtype selectivity and AMPAR-dependent mechanisms offer a novel pathway for rapid antidepressant action without ketamine’s drawbacks.
Age-dependent tolerability : Severe side effects in elderly subjects, possibly due to altered drug metabolism or receptor sensitivity .
Variable pharmacokinetics : Unpredictable plasma levels in humans complicated dosing .
Lack of pro-cognitive breadth : While effective in hippocampal tasks, this compound impaired attention in 5-choice serial reaction time tests (increased omissions) .
Biological Activity
MRK-016 is a pyrazolo[1,5-d][1,2,4]triazine compound that acts as a selective negative allosteric modulator (NAM) of GABA receptors containing the α5 subunit. This compound has garnered attention for its potential therapeutic effects, particularly in the context of cognitive enhancement and antidepressant-like activity. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacodynamics, effects on cognition and mood, and safety profile.
Pharmacodynamics
This compound exhibits a high affinity for the benzodiazepine binding site of GABA receptors, with binding affinities ranging from 0.8 to 1.5 nM for various receptor subtypes (α1, α2, α3, and α5) . Notably, it demonstrates a significantly greater efficacy in inhibiting α5-containing receptors compared to other subtypes .
Key Findings:
- Receptor Occupancy : After oral dosing in rats, this compound achieved 50% receptor occupancy at a dose of 0.39 mg/kg .
- Cognitive Performance : In behavioral tests such as the Morris water maze, this compound enhanced cognitive performance without inducing anxiety or convulsions .
- Half-Life : The compound has a short half-life in animal models (0.3-0.5 hours) but exhibits a longer half-life in humans (approximately 3.5 hours) .
Antidepressant-Like Effects
Research indicates that this compound produces rapid antidepressant-like effects in various animal models. In the forced swim test (FST), a common model for assessing depression, this compound significantly reduced immobility time at both 1 and 24 hours post-administration .
Case Study: Chronic Restraint Stress Model
In a study using male C57BL/6J mice subjected to chronic restraint stress, this compound was administered at doses of 3 mg/kg. Results showed:
- Reduction in Immobility : Mice treated with this compound exhibited decreased immobility during the FST compared to controls .
- Anti-Anhedonic Effects : It also blocked anhedonia induced by chronic stress as measured by preference in the female urine sniffing test .
The mechanism by which this compound exerts its effects appears to involve modulation of synaptic plasticity and neurotransmitter systems:
- EEG Changes : Similar to ketamine, this compound induced a transient increase in EEG γ power, which is associated with enhanced cognitive function and mood improvement .
- Interaction with Glutamate Receptors : The antidepressant effects were blocked by AMPA receptor antagonists, indicating a potential interaction between GABAergic and glutamatergic systems .
Safety Profile
Clinical trials involving healthy volunteers reported that this compound did not produce significant side effects such as dizziness or anxiety . However, it was noted that elderly subjects had poor tolerance even at low doses (0.5 mg), which raises concerns about its use in older populations .
Summary of Research Findings
| Study | Dose | Key Findings |
|---|---|---|
| Atack et al., 2009 | 0.39 mg/kg | Achieved significant receptor occupancy; enhanced cognitive performance |
| Atack et al., 2017 | 3 mg/kg | Reduced immobility in FST; anti-anhedonic effects observed |
| Xiong et al., 2022 | Variable | Demonstrated rapid antidepressant-like action; reduced sucrose preference deficits |
Q & A
Q. What is the primary mechanism of action of MRK-016 on GABAA receptors?
this compound acts as a negative allosteric modulator (NAM) selective for GABAA receptors containing the α5 subunit (α5β3γ2). It exhibits concentration-dependent inhibition, reducing GABAergic currents in α5β3γ2 receptors at higher concentrations (10<sup>−6</sup> to 10<sup>−5</sup> M), as demonstrated in electrophysiological assays . This selectivity distinguishes it from non-selective GABAA modulators, enabling targeted studies of α5-mediated cognitive and behavioral pathways.
Q. Which preclinical behavioral models are appropriate for assessing this compound’s antidepressant effects?
Key models include:
- Forced Swim Test (FST) : Measures reduced immobility time as an indicator of antidepressant-like activity .
- Female Urine Sniffing Test (FUST) : Evaluates reversal of stress-induced anhedonia (e.g., aversion to rewarding stimuli) .
- Rota-rod Test : Assesses motor coordination to rule out confounding locomotor effects . These models require standardized dosing (e.g., 3 mg/kg intraperitoneal in mice) and control groups to isolate α5-specific effects.
Advanced Research Questions
Q. How should researchers design experiments to reconcile this compound’s cognitive-enhancing claims with contradictory behavioral data?
- Dose-Response Analysis : Use graded doses (e.g., 0.3–10 mg/kg) to identify optimal cognitive effects without off-target sedation, as higher doses increase omissions in tasks like the 5-Choice Serial Reaction Time Test (5CSRTT) .
- Multi-Assay Validation : Combine Morris Water Maze (for spatial memory) with electrophysiological recordings (e.g., EEG β-oscillations) to correlate behavior with neural activity .
- Control for Pharmacokinetics : Account for species-specific metabolism (e.g., human vs. murine half-life differences) when translating preclinical findings .
Q. What methodological considerations are critical for studying this compound’s EEG modulation in depression models?
- Baseline Recording : Acquire 30 minutes of pre-drug EEG to control for individual variability .
- Pharmacological Blockade : Co-administer AMPAR antagonists (e.g., NBQX) to test if this compound’s effects depend on glutamatergic signaling .
- Frequency-Specific Analysis : Focus on β-band (12–30 Hz) oscillations, which are linked to rapid antidepressant responses .
Q. How can researchers address discrepancies between this compound’s pro-cognitive effects and its variable tolerability in humans?
- Species-Specific Hepatocyte Assays : Compare in vitro metabolic stability in human vs. rodent hepatocytes to predict pharmacokinetic challenges .
- Behavioral Pharmacology : Use cross-species tasks (e.g., attentional set-shifting) to identify conserved vs. species-specific cognitive outcomes .
- Safety Profiling : Include assays for anxiogenic or proconvulsant effects (absent in this compound) to differentiate α5-NAMs from broader GABA modulators .
Methodological Rigor and Reproducibility
Q. What steps ensure reproducibility in this compound studies involving receptor subtype selectivity?
- Receptor Expression Validation : Use HEK293 cells expressing defined α/β/γ subunit combinations to confirm α5 specificity .
- Blinded Data Analysis : Mitigate bias in behavioral scoring (e.g., FST immobility) by employing automated tracking software .
- Open Data Practices : Share raw electrophysiological traces and behavioral datasets in supplementary materials, adhering to journal guidelines .
Q. How should contradictory findings between this compound’s antidepressant efficacy and human trial discontinuation be contextualized?
- Translational Gaps : Highlight differences in dosing (e.g., human EC50 for α5 occupancy vs. preclinical efficacy thresholds) .
- Tolerability Metrics : Incorporate adverse event monitoring (e.g., dizziness in elderly volunteers) into preclinical protocols .
- Alternative Models : Explore patient-derived iPSC neurons to assess human-specific receptor dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
